molecular formula C9H6ClN3 B12572330 (6-Chloro-1-methylpyridin-2(1H)-ylidene)propanedinitrile CAS No. 189242-53-3

(6-Chloro-1-methylpyridin-2(1H)-ylidene)propanedinitrile

Cat. No.: B12572330
CAS No.: 189242-53-3
M. Wt: 191.62 g/mol
InChI Key: VZHOWMGQDOXSQS-UHFFFAOYSA-N
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Description

(6-Chloro-1-methylpyridin-2(1H)-ylidene)propanedinitrile is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1-methylpyridin-2(1H)-ylidene)propanedinitrile typically involves the reaction of 6-chloro-1-methylpyridin-2(1H)-one with malononitrile under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-1-methylpyridin-2(1H)-ylidene)propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(6-Chloro-1-methylpyridin-2(1H)-ylidene)propanedinitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (6-Chloro-1-methylpyridin-2(1H)-ylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1-methylpyridin-2(1H)-one: A related compound with similar structural features but different reactivity and applications.

    6-Chloro-1-methyl-2(1H)-pyridinone: Another similar compound used in different chemical and biological studies.

Uniqueness

(6-Chloro-1-methylpyridin-2(1H)-ylidene)propanedinitrile is unique due to its specific substitution pattern and the presence of the ylidene group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

189242-53-3

Molecular Formula

C9H6ClN3

Molecular Weight

191.62 g/mol

IUPAC Name

2-(6-chloro-1-methylpyridin-2-ylidene)propanedinitrile

InChI

InChI=1S/C9H6ClN3/c1-13-8(7(5-11)6-12)3-2-4-9(13)10/h2-4H,1H3

InChI Key

VZHOWMGQDOXSQS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C#N)C#N)C=CC=C1Cl

Origin of Product

United States

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